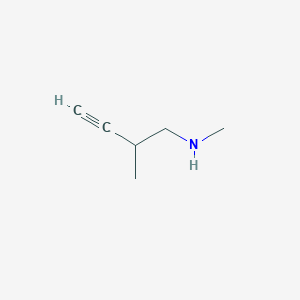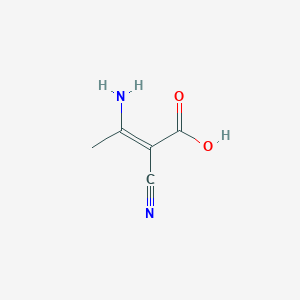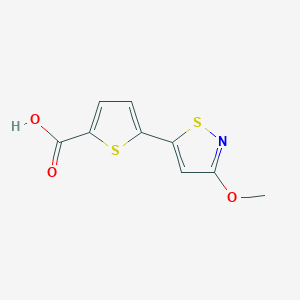
Methyl(2-methylbut-3-YN-1-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2-methylbut-3-YN-1-YL)amine, also known as 2-methyl-3-butyn-2-amine, is an organic compound with the molecular formula C5H9N. It is a colorless to yellow liquid with a distinct odor. This compound is of interest due to its unique structure, which includes both an alkyne and an amine group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(2-methylbut-3-YN-1-YL)amine can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-butyn-2-ol with ammonia or an amine under suitable conditions. For instance, the reaction of 2-methyl-3-butyn-2-ol with ammonia in the presence of a catalyst such as palladium on carbon can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process often includes the use of high-pressure reactors and advanced catalysts to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl(2-methylbut-3-YN-1-YL)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The alkyne group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as sodium amide or lithium diisopropylamide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Saturated amines.
Substitution: Various substituted alkynes and amines.
Scientific Research Applications
Methyl(2-methylbut-3-YN-1-YL)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl(2-methylbut-3-YN-1-YL)amine involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amine group can act as a nucleophile, participating in various substitution and addition reactions. These interactions enable the compound to exert its effects in biological systems and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-methylbut-3-yn-2-ol: A precursor in the synthesis of Methyl(2-methylbut-3-YN-1-YL)amine.
1,1-Dimethylpropargylamine: Another compound with a similar structure but different reactivity.
tert-Butyl(2-methylbut-3-yn-2-yl)amine: A structurally related compound with different applications
Uniqueness
This compound is unique due to its dual functional groups (alkyne and amine), which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
N,2-dimethylbut-3-yn-1-amine |
InChI |
InChI=1S/C6H11N/c1-4-6(2)5-7-3/h1,6-7H,5H2,2-3H3 |
InChI Key |
COLHAGFIFRRGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B15257386.png)
![3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B15257388.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde](/img/structure/B15257408.png)
![1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B15257409.png)
![2-[1-(Phenoxycarbonyl)pyrrolidin-3-yl]-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B15257417.png)


